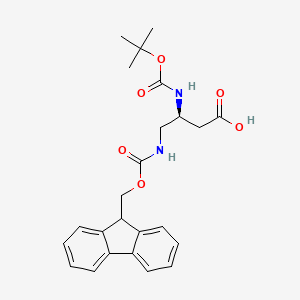

Boc-Dbu(Fmoc)-OH

Description

Boc-Dbu(Fmoc)-OH belongs to the class of non-canonical amino acids, which are amino acids not found among the 20 proteinogenic amino acids that are genetically encoded. The incorporation of such unnatural amino acids into peptide chains is a powerful strategy for modulating the structure, function, and stability of peptides. researchgate.netpeptide.com Diaminobutyric acid (Dbu), the core of this compound, is a diamino acid that provides an additional site for chemical modification compared to its proteinogenic counterparts. This extra amino group on the side chain allows for the introduction of branching, cyclization, or the attachment of various functional moieties, thereby expanding the chemical space accessible to peptide scientists. peptide.com

The use of orthogonal protecting groups, in this case, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is central to its utility. nih.gov Orthogonal protecting groups can be selectively removed under different chemical conditions, allowing for precise and controlled manipulation of the different reactive sites within the molecule. nih.govamericanpeptidesociety.org This is particularly crucial in the stepwise process of solid-phase peptide synthesis (SPPS), where the temporary Nα-amino protecting group must be removed at each cycle without disturbing the permanent protecting groups on the side chains of other amino acids in the growing peptide. americanpeptidesociety.orgaltabioscience.com

The true significance of Fmoc-D-Dbu(Boc)-OH lies in its role as a multifunctional building block. The presence of two distinct amino groups, each protected by a different labile group, and a carboxylic acid, offers synthetic chemists a versatile scaffold for constructing intricate molecular designs. wikipedia.org The Fmoc group, which is base-labile, is typically used for the temporary protection of the α-amino group, while the acid-labile Boc group serves as a permanent protecting group for the side-chain amino group during peptide synthesis. americanpeptidesociety.org

This orthogonal protection scheme enables a wide range of applications, including:

Branched Peptides: The side-chain amino group can be deprotected on-resin to allow for the synthesis of a second peptide chain, creating a branched or "forked" peptide.

Cyclic Peptides: The side-chain amino group can be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide sequence, leading to the formation of cyclic peptides with constrained conformations.

Peptide Conjugation: The deprotected side-chain amine provides a handle for the attachment of various molecules such as fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains, a process known as bioconjugation. wikipedia.org

The ability to introduce these modifications in a controlled manner is of paramount importance in drug discovery and materials science, where the properties of peptides are fine-tuned for specific applications.

The utility of Fmoc-D-Dbu(Boc)-OH is intrinsically linked to the evolution of peptide synthesis methodologies. The concept of solid-phase peptide synthesis (SPPS), introduced by R.B. Merrifield, revolutionized the field by allowing for the rapid and efficient assembly of peptide chains on a solid support. nih.gov The early days of SPPS were dominated by the Boc/benzyl protection strategy, which relied on the use of the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for permanent side-chain protection. americanpeptidesociety.org However, this strategy required the use of harsh acidic conditions, such as hydrofluoric acid, for the final cleavage of the peptide from the resin, which could lead to the degradation of sensitive peptides. altabioscience.com

A significant advancement came with the introduction of the Fmoc protecting group by Carpino and Han in the 1970s. altabioscience.com The base-lability of the Fmoc group allowed for the development of the Fmoc/tBu orthogonal protection strategy, which employs much milder conditions for both the repetitive deprotection of the Nα-amino group (typically with piperidine) and the final cleavage from the resin (with trifluoroacetic acid). americanpeptidesociety.orgaltabioscience.com This milder approach proved to be more compatible with a wider range of peptide sequences and modifications, leading to its widespread adoption as the method of choice for SPPS. altabioscience.comnih.gov

The synthesis of orthogonally protected diamino acids like Dbu became crucial for expanding the scope of peptide modifications within the framework of Fmoc-based SPPS. The development of synthetic routes to produce compounds like Fmoc-D-Dbu(Boc)-OH provided peptide chemists with the necessary tools to create more complex and functionally diverse peptides.

The nomenclature of protected amino acids generally follows a convention where the protecting group on the α-amino group (the amino group attached to the α-carbon) is listed first, followed by the name of the amino acid, and then the side-chain protecting group in parentheses. youtube.comexpasy.org

In the case of diaminobutyric acid, the carbon atoms of the side chain are designated with Greek letters, starting from the carbon adjacent to the α-carbon. Thus, the amino group on the side chain is at the γ-position.

Fmoc-D-Dbu(Boc)-OH: This nomenclature indicates that the Fmoc group is protecting the α-amino group, and the Boc group is protecting the side-chain amino group of D-diaminobutyric acid. This is the most commonly used and accepted nomenclature in the context of Fmoc-based solid-phase peptide synthesis, where the Fmoc group serves as the temporary protecting group for chain elongation.

Boc-D-Dbu(Fmoc)-OH: Conversely, this name implies that the Boc group is on the α-amino group and the Fmoc group is on the side chain. While this compound is also synthetically useful, it is less common in standard Fmoc-SPPS protocols. peptide.com

The predominance of "Fmoc-D-Dbu(Boc)-OH" in the literature directly reflects the prevalence of the Fmoc/tBu strategy in modern peptide synthesis.

Interactive Data Table: Properties of Fmoc-D-Dbu(Boc)-OH

| Property | Value |

| Molecular Formula | C₂₄H₂₈N₂O₆ |

| Molecular Weight | 440.49 g/mol |

| Appearance | White to off-white powder |

| Stereochemistry | D-configuration |

| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Side-Chain Protecting Group | Boc (tert-butyloxycarbonyl) |

| Fmoc Deprotection | Base-labile (e.g., piperidine (B6355638) in DMF) |

| Boc Deprotection | Acid-labile (e.g., trifluoroacetic acid) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O6 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 |

InChI Key |

FSCCIFFKRBHSLF-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Orthogonal Protecting Group Strategies in Peptide Synthesis Utilizing Fmoc Dbu Boc Oh

Fundamental Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. peptide.com To prevent unwanted side reactions and ensure the correct sequence, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. sigmaaldrich.com

The concept of "orthogonality" in SPPS dictates that multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others. peptide.com This allows for precise control over the synthesis. In the most widely used Fmoc/tBu strategy, orthogonality is achieved by using:

A base-labile Nα-amino protecting group (Temporary): The Fmoc group is used to protect the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is cleaved by a mild base, typically a secondary amine like piperidine (B6355638), at each step of the synthesis to allow for the coupling of the next amino acid. sigmaaldrich.com

An acid-labile side-chain protecting group (Permanent): The side chains of reactive amino acids (like the gamma-amino group of diaminobutyric acid) are protected with groups such as the tert-butoxycarbonyl (Boc) group. These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). peptide.com

This orthogonal approach is highly advantageous as it avoids the repetitive use of harsh acids required in older Boc/Bzl strategies, making it suitable for the synthesis of sensitive and complex peptides. chemimpex.com The selective removal of these groups in any order provides chemists with the flexibility to perform on-resin modifications, such as side-chain cyclization or branching. peptide.com

Integration of Nα-Fmoc and Nγ-Boc Groups in SPPS

The amino acid derivative Fmoc-Dbu(Boc)-OH is specifically designed for the Fmoc/tBu orthogonal strategy. It incorporates the base-labile Fmoc group on the α-amino function for peptide chain elongation and the acid-labile Boc group on the γ-amino side chain for semi-permanent protection. cymitquimica.comsigmaaldrich.com This allows the Dbu residue to be incorporated into a peptide sequence using standard SPPS protocols. The Nα-Fmoc group is removed at each cycle, while the Nγ-Boc group remains intact until the final acid-mediated cleavage step. peptide.com

This dual protection scheme is particularly valuable for synthesizing constrained peptides or peptidomimetics where the side-chain amine of the Dbu residue might be used for creating lactam bridges or attaching other molecules. nih.gov

The removal of the Fmoc group is a critical step in each cycle of SPPS and proceeds via a base-catalyzed β-elimination mechanism. nih.gov The choice of base and reaction conditions can significantly impact the efficiency of the deprotection and the integrity of the final peptide.

Piperidine is the most common reagent used for Fmoc deprotection. The mechanism involves two main steps:

A base, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 position of the fluorene (B118485) ring. sigmaaldrich.com

This abstraction leads to a β-elimination reaction, releasing the free Nα-amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). nih.gov

The secondary amine (piperidine) then serves a dual purpose by acting as a scavenger, reacting with the electrophilic DBF to form a stable adduct. This prevents the DBF from undergoing side reactions with the newly liberated amine of the peptide chain. nih.gov

| Reagent | Concentration | Mechanism | Scavenging Action |

| Piperidine | Typically 20% in DMF | Base-catalyzed β-elimination | Yes, forms a stable adduct with dibenzofulvene (DBF) |

While piperidine is effective, alternative bases are sometimes required, especially for "difficult sequences" prone to aggregation where Fmoc removal can be slow or incomplete. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc removal. peptide.comnih.gov

Advantages of DBU:

Speed: DBU removes the Fmoc group much faster than piperidine, which can improve synthesis efficiency and help overcome issues related to peptide aggregation. peptide.comrsc.org

Efficacy: It can improve deprotection yields in sequences where standard piperidine treatment is sluggish. peptide.com

Limitations of DBU:

Non-nucleophilic: DBU is not a nucleophile and therefore cannot scavenge the dibenzofulvene (DBF) byproduct. This can lead to the alkylation of the deprotected peptide amine if the DBF is not removed. To counteract this, DBU is often used in combination with a nucleophilic scavenger, such as a small amount of piperidine or piperazine (B1678402). peptide.comnih.gov

Side Reactions: As a strong base, DBU can catalyze side reactions, most notably the formation of aspartimide when an aspartic acid residue is present in the peptide sequence. peptide.com

Combinations such as 2% DBU with 5% piperazine have been developed as safer and highly efficient alternatives that rival the speed of piperidine while mitigating some of its drawbacks. rsc.orgresearchgate.net

| Reagent/Combination | Typical Concentration | Advantages | Limitations |

| DBU | 2% in DMF | Very fast deprotection; effective for difficult sequences. peptide.comnih.gov | Non-nucleophilic (requires a scavenger); can induce side reactions like aspartimide formation. peptide.comnih.gov |

| Piperazine/DBU | e.g., 5% Piperazine / 0.5-2% DBU | Rapid and efficient deprotection; piperazine acts as a scavenger. rsc.org | Compatibility with sensitive residues must be considered. |

After the peptide chain has been fully assembled, the "permanent" side-chain protecting groups, including the Boc group on the Dbu residue, are removed. This is typically done concurrently with the cleavage of the peptide from the resin support using a strong acid. peptide.com

The standard reagent for this global deprotection is trifluoroacetic acid (TFA). The mechanism involves the acid-catalyzed cleavage of the tert-butyl group, which generates a highly reactive tert-butyl cation (tBu⁺). peptide.com

These carbocations are potent electrophiles that can irreversibly modify sensitive amino acid residues within the peptide, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired side products. To prevent this, nucleophilic "scavengers" are added to the cleavage cocktail to trap the carbocations. peptide.com The choice of scavengers depends on the amino acid composition of the peptide.

| Scavenger | Target Residue(s) | Common Concentration in TFA |

| Triisopropylsilane (TIS) | Trityl (Trt) groups, general carbocations | 2.5 - 5% |

| Water (H₂O) | Trp, general carbocations | 2.5 - 5% |

| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% |

| Thioanisole | Arg(Pbf/Pmc), Met, Trp | 2.5 - 5% |

A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS, but this must be optimized based on the specific peptide sequence. nih.gov

Fmoc Deprotection Mechanisms and Optimized Conditions

Compatibility with Diverse Linkers and Resins in SPPS

The Fmoc-Dbu(Boc)-OH building block is designed to be fully compatible with the standard resins and linkers used in Fmoc-SPPS. The stability of the Nγ-Boc group to the basic conditions of Fmoc deprotection and the stability of the linker to repeated base treatments are essential for a successful synthesis.

The choice of resin and its associated linker determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its cleavage. Fmoc-Dbu(Boc)-OH is compatible with a range of acid-labile linkers. For instance, research on constrained peptides has shown that diaminobutyric acid derivatives can be successfully incorporated into sequences built on Rink Amide resin . nih.gov This resin possesses a linker that is stable to 20% piperidine but is cleaved by high concentrations of TFA, making it perfectly suited for the Fmoc/tBu strategy. nih.gov

Based on these principles, Fmoc-Dbu(Boc)-OH is compatible with other commonly used supports in Fmoc chemistry:

| Resin/Linker Type | C-Terminal Functionality | Cleavage Condition | Compatibility Notes |

| Wang Resin | Carboxylic Acid | TFA-based cocktail | Highly compatible; standard for generating peptide acids. |

| Rink Amide Resin | Carboxamide | TFA-based cocktail | Proven compatibility for generating peptide amides. nih.gov |

| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid (Protected) | Very mild acid (e.g., 1% TFA) | Allows for cleavage while keeping acid-labile side-chain groups (like Boc) intact, enabling solution-phase modifications. Stable to DBU/piperazine deprotection cocktails. rsc.org |

The robust nature of the Fmoc and Boc protecting groups in this orthogonal pairing ensures that Fmoc-Dbu(Boc)-OH can be reliably used with a wide array of solid supports to generate diverse and complex peptide structures. biosynth.com

Application in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis, or LPPS, offers advantages for the large-scale production of peptides and for the synthesis of complex or modified peptides that may be challenging to produce via solid-phase methods. The application of a strategically protected building block like Boc-Dbu(Fmoc)-OH in LPPS allows for the selective deprotection and subsequent modification of the diaminobutyric acid (Dbu) side chain, enabling the synthesis of branched or cyclic peptides.

In a typical LPPS workflow utilizing this compound, the N-terminal Boc group serves as the temporary protecting group for the peptide chain elongation. The synthesis would proceed through iterative cycles of:

Coupling: The free carboxylic acid of the N-Boc protected amino acid (or peptide fragment) is activated and coupled to the free N-terminus of the growing peptide chain.

Deprotection: The N-terminal Boc group is removed using acidic conditions, typically trifluoroacetic acid (TFA), to reveal a new N-terminal amine for the next coupling step.

Throughout this process, the Fmoc group on the Dbu side chain remains intact due to its stability in acidic conditions. Once the main peptide backbone is assembled, the orthogonal Fmoc group on the Dbu side chain can be selectively removed under basic conditions, commonly with piperidine in a suitable solvent like dimethylformamide (DMF). This unmasks the side-chain amine, which can then be further functionalized. For instance, another peptide chain could be built upon this site, or a label could be attached for analytical purposes.

Hypothetical Research Findings for LPPS using this compound:

To illustrate the potential of this building block in LPPS, the following table outlines hypothetical research data for the synthesis of a branched peptide.

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |

| 1 | Synthesis of linear peptide | Standard LPPS coupling (e.g., HBTU/DIPEA), Boc-deprotection with TFA | 85 |

| 2 | Selective Fmoc deprotection | 20% Piperidine in DMF | 95 |

| 3 | Branching | Coupling of a second peptide fragment to the Dbu side chain | 80 |

| 4 | Final Deprotection | Global deprotection of all remaining side-chain protecting groups | 90 |

This table is illustrative and based on general principles of peptide synthesis, not on specific published data for this compound in LPPS.

Comparative Analysis with Traditional Protection Schemes (e.g., Boc/Bzl) in the Context of Fmoc-Dbu(Boc)-OH

The traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established strategy in peptide synthesis. A comparative analysis highlights the distinct advantages offered by an orthogonal strategy employing a building block like Fmoc-Dbu(Boc)-OH.

The Boc/Bzl strategy is considered a "two-dimensional" approach, where both the temporary Nα-Boc groups and the "permanent" side-chain benzyl-based protecting groups are removed by acidolysis, albeit at different rates (mild acid for Boc vs. strong acid for Bzl). researchgate.netpeptide.com This lack of true orthogonality can lead to premature deprotection of side chains during the repetitive Nα-Boc removal steps, potentially leading to side reactions and lower purity of the final product. researchgate.net

In contrast, the use of Fmoc-Dbu(Boc)-OH within a broader Fmoc/tBu or Boc/tBu strategy introduces a third dimension of orthogonality. The Fmoc group is base-labile, the Boc group is acid-labile, and other side-chain protecting groups (like tBu) are also acid-labile but require stronger acidic conditions for removal than the Boc group. peptide.combiosynth.com This true orthogonality allows for the selective deprotection of specific functional groups without affecting others, which is crucial for the synthesis of more complex peptides.

Key Comparative Points:

| Feature | Fmoc-Dbu(Boc)-OH Strategy | Traditional Boc/Bzl Strategy |

| Orthogonality | True orthogonality between Boc (acid-labile) and Fmoc (base-labile) groups. biosynth.com | Quasi-orthogonal; both Boc and Bzl groups are acid-labile, relying on differential acid strength for selective removal. researchgate.netpeptide.com |

| Selectivity | High selectivity in deprotection, allowing for precise side-chain modifications. | Risk of premature side-chain deprotection during Nα-Boc removal, leading to potential side reactions. researchgate.net |

| Versatility | Enables the synthesis of complex structures like branched and cyclic peptides with high control. | Less suitable for complex architectures requiring selective side-chain manipulation. |

| Reaction Conditions | Utilizes a combination of acidic and basic conditions for deprotection. | Relies solely on varying strengths of acidic reagents. |

| Potential Side Reactions | Potential for base-induced side reactions during Fmoc removal (e.g., aspartimide formation if Asp is present). | Risk of acid-catalyzed side reactions and degradation of sensitive residues. |

Detailed Research Findings Comparison (Hypothetical):

The following table presents a hypothetical comparison of the synthesis of a branched peptide using the two different strategies, based on expected outcomes from their chemical properties.

| Parameter | Synthesis with Fmoc-Dbu(Boc)-OH | Synthesis with Boc/Bzl Strategy |

| Overall Yield | Potentially higher due to fewer side reactions from premature deprotection. | May be lower due to losses from side reactions and purification challenges. |

| Purity of Crude Product | Higher purity due to the clean and selective deprotection steps. | Lower purity, often containing deletion sequences or products with modified side chains. |

| Synthesis of Branched Peptides | Straightforward and efficient due to the orthogonal nature of the Fmoc group on the side chain. | More complex and less efficient, often requiring multi-step protection and deprotection schemes for the branching point. |

| Compatibility with Sensitive Residues | The mild basic conditions for Fmoc removal are generally well-tolerated by many sensitive amino acids. | The repeated use of acid for Boc removal can be detrimental to certain sensitive residues. |

This table is a conceptual comparison based on the principles of each strategy and does not represent direct experimental data from a comparative study.

Advanced Applications in Peptide Chemistry and Beyond

Synthesis of Branched Peptides Employing Fmoc-Dbu(Boc)-OH

Branched peptides, which contain a secondary peptide chain attached to the side chain of an amino acid in the primary sequence, are of significant interest for developing vaccines, enzyme inhibitors, and other bioactive molecules. The synthesis of these structures is facilitated by amino acids with orthogonally protected side chains.

The synthetic strategy typically involves standard solid-phase peptide synthesis (SPPS) to assemble the main peptide backbone. wordpress.com When a residue like Fmoc-Dbu(Boc)-OH is incorporated, the α-amine's Fmoc group is removed in each cycle to allow for chain elongation. Upon completion of the primary sequence, the N-terminus can be protected (e.g., by acetylation) or left as a free amine. Subsequently, the side-chain Boc group on the Dbu residue is selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the Fmoc-protected backbone intact. wordpress.compeptide.com This exposes the side-chain amine, which serves as the starting point for the synthesis of the second peptide chain using standard Fmoc-SPPS protocols. wordpress.com This method allows for precise control over the composition and length of both the primary and branched peptide chains.

Cyclization Strategies and Macrocyclic Peptide Synthesis

Macrocyclic peptides often exhibit enhanced biological activity, stability against proteolysis, and improved conformational rigidity compared to their linear counterparts. The generation of these structures frequently relies on the formation of a lactam bridge between an amine and a carboxylic acid within the peptide sequence. Boc-Dbu(Fmoc)-OH is a valuable tool for achieving side-chain-to-tail or side-chain-to-side-chain cyclization.

For a side-chain-to-tail cyclization, the peptide is synthesized on a resin, with this compound incorporated at a desired position. After assembling the linear sequence, the N-terminal Boc group is removed. The side-chain Fmoc group of the Dbu residue is then selectively cleaved using a base like piperidine (B6355638). uci.edu The exposed side-chain amine can then be reacted with the C-terminal carboxylic acid, which is concurrently activated and cleaved from the solid support, to form the macrocyclic structure. Alternatively, for on-resin cyclization, the side-chain amine can be deprotected and reacted with an activated N-terminal amino acid. This orthogonal strategy provides a robust method for creating structurally constrained cyclic peptides for various therapeutic and research applications. nih.gov

Site-Specific Side-Chain Modifications and Functionalization of Peptides

The ability to introduce specific modifications at a precise location within a peptide is crucial for creating targeted therapeutics, molecular probes, and other advanced biomaterials. The orthogonal protecting groups of this compound provide an ideal handle for such site-specific functionalization. wordpress.com

The synthesis proceeds by building the main peptide chain using one type of chemistry (e.g., Boc-SPPS). After the incorporation of a residue with an orthogonally protected side chain, such as Fmoc-protected Dbu, the main synthesis is completed. The side-chain Fmoc group is then removed with a base, exposing a unique primary amine that can be selectively acylated or conjugated with various molecules like fluorophores, biotin, fatty acids, or cytotoxic drugs without affecting other functional groups in the peptide. wordpress.com This approach allows for the creation of multifunctional peptides where, for example, a targeting moiety and a therapeutic payload can be attached to the same molecule at distinct, predefined sites. wordpress.com

| Protecting Group | Chemical Family | Cleavage Reagent | Stability Condition |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Urethane | Mild Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to bases like piperidine |

| Fmoc (9-fluorenylmethoxycarbonyl) | Urethane | Base (e.g., Piperidine, DBU) | Stable to mild acids like TFA |

Development of Advanced Peptide-Based Therapeutics and Probes

The structural complexity achievable with specialized amino acids is directly linked to the development of next-generation peptide therapeutics. chemimpex.com this compound is particularly valuable for creating peptides with enhanced therapeutic profiles. chemimpex.com By enabling branching or cyclization, this building block helps to constrain the peptide's conformation, which can lead to higher binding affinity and selectivity for its biological target.

Furthermore, the site-specific modification capabilities allow for the attachment of moieties that can improve pharmacokinetic properties, such as polyethylene (B3416737) glycol (PEGylation) to increase serum half-life, or the conjugation of imaging agents (e.g., fluorescent dyes or radioisotopes) to create molecular probes for diagnostic applications. wordpress.com The ability to form complex peptide structures is essential for exploring novel drug candidates and for studying protein-protein interactions. chemimpex.com

Integration into Bio-conjugation Methodologies (e.g., Oligonucleotide-Peptide Conjugates)

Peptide-oligonucleotide conjugates (POCs) are chimeric molecules that combine the biological targeting or cell-penetrating capabilities of peptides with the genetic information-carrying function of oligonucleotides. nih.govnih.gov These conjugates have applications in diagnostics, nanotechnology, and as therapeutic agents. However, their synthesis is challenged by the incompatibility of standard peptide and oligonucleotide chemistries. nih.gov

This compound provides a strategic advantage in this context. The peptide moiety can be synthesized first using a protection strategy that is compatible with the oligonucleotide. The Dbu residue is incorporated at the desired conjugation site. After the peptide is assembled, the side-chain protecting group (e.g., Fmoc) is removed, revealing a primary amine. This amine serves as a specific attachment point for the oligonucleotide, which can be conjugated using various ligation chemistries. chemimpex.com This approach prevents undesirable side reactions and ensures the formation of a well-defined conjugate, enhancing the delivery and efficacy of therapeutic oligonucleotides. chemimpex.comrsc.org

Role in Combinatorial Chemistry and Library Generation (e.g., DNA-Encoded Chemical Libraries)

Combinatorial chemistry, particularly the generation of DNA-encoded chemical libraries (DECLs), has become a powerful tool for drug discovery. delivertherapeutics.comnih.gov DECLs consist of vast collections of small molecules individually tagged with a unique DNA sequence that acts as an identifiable barcode. The synthesis of peptide-based DECLs requires chemical reactions and protecting group strategies that are mild enough to not damage the DNA tag. delivertherapeutics.com

The use of Fmoc-protected amino acids with orthogonally protected side chains, such as this compound, is well-suited for this application. delivertherapeutics.com The Fmoc group can be removed under basic conditions that are compatible with DNA. The side-chain Boc group, however, requires acidic removal conditions that could harm the DNA. Therefore, specialized, DNA-compatible deprotection methods have been developed. delivertherapeutics.com This dual-protection scheme allows for the creation of diverse peptide libraries where the Dbu side chain can be used as a point for diversification, allowing a second set of building blocks to be added, or for creating branched or cyclic structures within the library, thereby expanding the chemical space available for screening against therapeutic targets. delivertherapeutics.comacs.org

Mechanistic Investigations and Reaction Optimization Associated with Fmoc Dbu Boc Oh

Studies on Fmoc Cleavage Kinetics and Efficiency in Different Chemical Environments

The removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is a critical step in each cycle of SPPS. This process is typically achieved through a base-mediated β-elimination mechanism. The standard reagent for this deprotection is a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.com The reaction proceeds via the abstraction of the acidic proton on the fluorenyl group, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide. The secondary amine, piperidine, also acts as a scavenger for the reactive DBF electrophile, forming a stable adduct that can be easily washed away. altabioscience.comchempep.com

The kinetics of Fmoc cleavage can be influenced by several factors, including the choice of base, its concentration, the solvent, and temperature. While piperidine is widely used, its reaction rate can be slow in the context of "difficult" or aggregating sequences. peptide.com To accelerate this step, stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated. peptide.com Studies have shown that a solution of 1-5% DBU in DMF can significantly increase the rate of Fmoc removal compared to piperidine. chempep.com However, as DBU is non-nucleophilic, it cannot scavenge the liberated DBF, which can lead to unwanted side reactions if a scavenger like piperidine is not also present. chempep.com

Recent research has focused on optimizing deprotection solutions to be both fast and safe. A combination of piperazine (B1678402) and DBU has been reported as an efficient alternative that can achieve complete Fmoc removal in under a minute, rivaling piperidine in speed while reducing the occurrence of deletion sequences caused by incomplete deprotection. acs.org

| Deprotection Reagent | Typical Concentration | Relative Cleavage Rate | Notes |

|---|---|---|---|

| Piperidine | 20% in DMF | Standard | Most common reagent; acts as both base and scavenger. altabioscience.com |

| DBU | 2% in DMF | Very Fast | Strong, non-nucleophilic base; requires a scavenger for DBF. chempep.compeptide.com |

| Piperazine/DBU | 5% Piperazine + 2% DBU in NMP | Very Fast | Reduces diketopiperazine formation and enhances cleavage kinetics. acs.org |

| Pyrrolidine | 20% in various solvents | Fast | More nucleophilic than piperidine; can suppress aspartimide formation in certain solvents. |

Understanding and Mitigation of Side Reactions During Synthesis

The chemical structure of Fmoc-Dbu(Boc)-OH, with its side-chain amino group, presents unique challenges during peptide synthesis. Like other bifunctional amino acids, it is susceptible to specific side reactions, primarily intramolecular cyclization (lactam formation) and racemization.

A significant side reaction involving amino acids with side-chain functionalities is intramolecular cyclization. For aspartic acid (Asp), this leads to the well-documented formation of aspartimide. iris-biotech.denih.gov A similar reaction can occur with 2,4-diaminobutyric acid (Dbu). The nucleophilic nitrogen of the peptide bond preceding the Dbu residue can attack the γ-amide bond of the Boc-protected side chain, particularly under the basic conditions of Fmoc deprotection. This would lead to the formation of a six-membered cyclic lactam.

Conversely, the free amino group on the Dbu side chain itself is a potent nucleophile. In syntheses aiming for head-to-tail cyclized peptides, the Dbu side-chain amine is often intentionally used to form a lactam bridge with the C-terminal carboxyl group of the peptide. ekb.egnih.gov

However, when Dbu is intended to be a linear part of the peptide sequence, this cyclization is an undesirable side reaction. Strategies to mitigate this are analogous to those used for preventing aspartimide formation:

Use of Additives: Adding acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can suppress base-catalyzed side reactions by neutralizing the basicity of the medium. peptide.com

Steric Hindrance: While not as common for Dbu as for Asp, the use of bulkier side-chain protecting groups can sterically hinder the intramolecular attack. The tert-butyloxycarbonyl (Boc) group provides a moderate level of protection. benchchem.com

Optimized Deprotection Conditions: Minimizing the time the peptide is exposed to basic conditions during Fmoc removal can reduce the extent of lactam formation. Using faster deprotection cocktails can be beneficial. acs.org

Racemization, or the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis. While Nα-urethane protecting groups like Fmoc are designed to suppress this side reaction, epimerization can still occur, particularly under certain conditions. chempep.comnih.gov

The primary mechanism for racemization during the coupling step involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to an achiral form. This is more prevalent when using strong bases or during slow coupling reactions. peptide.com Amino acids like cysteine and histidine are especially prone to racemization. peptide.comnih.gov

While specific data on the racemization susceptibility of Dbu is not widely reported, the general principles for its control are applicable:

Coupling Reagents and Additives: The use of additives such as HOBt and its aza-analogue, HOAt, is crucial. These additives react with the activated amino acid to form active esters that are less prone to racemization than other activated species. peptide.com Carbodiimide-based activation is often considered safer in terms of racemization compared to some phosphonium (B103445) or uronium reagents, especially for sensitive residues. nih.gov

Base Selection: The choice and amount of base used during coupling are critical. Sterically hindered, weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over the stronger and more commonly used N,N-diisopropylethylamine (DIPEA), which has been shown to induce racemization in some cases. chempep.combdmaee.net

Deprotection Conditions: While the coupling step is the main source of racemization, the basic conditions of Fmoc deprotection can also contribute, albeit to a lesser extent. Studies on model peptides have shown that different deprotection solutions can lead to varying, though often low, levels of epimerization. mdpi.com

| Factor | Condition Promoting Racemization | Strategy for Mitigation | Reference |

|---|---|---|---|

| Coupling Reagent | Over-activation; some uronium/phosphonium reagents. | Use of carbodiimides or addition of HOBt/HOAt. | peptide.comnih.gov |

| Base | Strong, non-hindered bases (e.g., DIPEA in excess). | Use weaker or sterically hindered bases (e.g., NMM, collidine). | chempep.combdmaee.net |

| Pre-activation Time | Long pre-activation times for sensitive residues. | Minimize pre-activation time or use in situ activation. | nih.gov |

| Temperature | Elevated temperatures during coupling. | Perform coupling at room temperature unless necessary to overcome aggregation. | peptide.com |

Influence of Solvent Systems, Temperature, and Additives on Peptide Synthesis Fidelity

The chemical environment, defined by the solvent, temperature, and presence of additives, has a profound impact on the outcome of peptide synthesis. Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are standard choices because they effectively solvate the growing peptide chain and swell the resin support, facilitating reaction kinetics. scribd.com However, the choice of solvent can also influence side reactions. For instance, studies have shown that binary solvent mixtures can significantly suppress aspartimide formation compared to pure DMF.

Temperature is another critical parameter. While elevated temperatures can be employed to disrupt peptide aggregation and improve coupling efficiency for "difficult sequences," they can also accelerate side reactions like racemization and lactam formation. peptide.comnih.gov Therefore, the use of heat must be carefully balanced against the risk of compromising peptide purity.

Additives play a multifunctional role. As mentioned, coupling additives like HOBt and HOAt are essential for suppressing racemization and accelerating acylation. peptide.com Additives can also be used in deprotection steps; for example, adding HOBt to the piperidine solution is a known strategy to reduce aspartimide formation. peptide.com In cases of severe aggregation, chaotropic salts can be added to the reaction mixture to disrupt the secondary structures that hinder reactivity. peptide.com

Computational and Theoretical Approaches to Elucidate Reaction Pathways and Molecular Interactions

While experimental work remains the cornerstone of optimizing peptide synthesis, computational and theoretical methods offer powerful insights into reaction mechanisms. Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model reaction pathways and determine the energy barriers for processes like coupling and side reactions. Such studies can elucidate the stereospecificity of reactions and explain why certain amino acids are more prone to racemization.

For example, computational studies have been used to investigate the interactions between coupling reagents, amino acids, and solvents, helping to rationalize the effectiveness of additives like HOAt. Although specific theoretical studies on the reaction pathways of Fmoc-Dbu(Boc)-OH are not widely documented, the principles from studies on other amino acids are transferable. These computational approaches can help predict the likelihood of side reactions like lactam formation by modeling the transition states of the intramolecular cyclization and can guide the rational design of new protecting groups or synthetic protocols to improve peptide synthesis fidelity. scribd.com

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Protocols for Fmoc-Dbu(Boc)-OH and its Application

The pharmaceutical and chemical industries are increasingly focused on developing more sustainable and environmentally friendly processes. A significant area of research is the "greening" of solid-phase peptide synthesis (SPPS), which traditionally relies on hazardous solvents and reagents. acs.org The synthesis and application of Fmoc-Dbu(Boc)-OH are being re-evaluated within this context.

Current research in greener SPPS focuses on several key areas applicable to peptides incorporating Dbu:

Alternative Solvents: Efforts are underway to replace commonly used polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with more benign alternatives. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and anisole (B1667542) are being investigated for their compatibility with Fmoc-based synthesis. acs.org The solubility and reactivity of Fmoc-Dbu(Boc)-OH in these green solvents are critical for its successful integration into more sustainable protocols.

Alternative Bases for Fmoc Deprotection: The standard base for Fmoc removal, piperidine (B6355638), is classified as a hazardous substance. Research has identified 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a highly efficient, non-nucleophilic base for this purpose. peptide.comacs.orgiris-biotech.deiris-biotech.de The use of low concentrations of DBU (e.g., 0.5-2%) can significantly accelerate the deprotection step, which is particularly beneficial for long or aggregation-prone sequences. peptide.comacs.orgnih.gov However, care must be taken as DBU can promote side reactions like aspartimide formation in susceptible sequences. peptide.comrsc.org The development of DBU-based cocktails, sometimes in combination with other bases like piperazine (B1678402), aims to mitigate these side reactions while maintaining high efficiency. acs.org

Enzymatic Synthesis: While still in early stages for complex, non-canonical peptides, enzymatic methods offer a promising green alternative for the synthesis of amino acid derivatives. csic.es The use of enzymes for the synthesis of diaminobutyric acid precursors could reduce the reliance on traditional organic synthesis pathways that involve multiple protection and deprotection steps. csic.esirb.hr

A patent has described a synthetic route for 2,4-diaminobutyric acid derivatives starting from homoserine, highlighting the ongoing efforts to find more efficient and milder reaction conditions for producing these building blocks. google.com

| Greener Approach | Description | Potential Advantages for Fmoc-Dbu(Boc)-OH Application | Challenges |

|---|---|---|---|

| Replacement of Hazardous Solvents (e.g., DMF) | Utilizing bio-based or less toxic solvents like 2-MeTHF, GVL, or anisole. acs.org | Reduces environmental impact and improves worker safety. | Ensuring adequate solubility and reactivity of the building block and swelling of the solid support. |

| Use of Alternative Bases (e.g., DBU) | Replacing piperidine with more efficient or less hazardous bases like DBU for Fmoc deprotection. peptide.comacs.org | Faster deprotection times, especially for difficult sequences. peptide.comduke.edu | Potential for increased side reactions like aspartimide formation. peptide.comrsc.org |

| Enzymatic Methodologies | Employing enzymes for the synthesis of Dbu precursors or for peptide bond formation. csic.es | High selectivity, mild reaction conditions, and reduced waste. | Limited substrate scope and scalability for non-canonical amino acids. |

Novel Applications in Material Science and Bionanotechnology

The ability of peptides to self-assemble into well-ordered nanostructures has made them a focal point in material science and bionanotechnology. embrapa.br The incorporation of non-natural amino acids like Dbu into peptide sequences can significantly influence their self-assembly properties and introduce novel functionalities.

The side-chain amino group of Dbu provides a site for modification, allowing for the introduction of charges, hydrophobic moieties, or responsive elements that can direct the self-assembly process. For example, peptides containing Dbu can be designed to form hydrogels, nanofibers, or nanoparticles with specific properties. benchchem.com Research has shown that the interplay of hydrogen bonding and π-π stacking interactions, which can be modulated by Dbu incorporation, is crucial for the formation of these materials. benchchem.com

Potential applications in this area include:

Stimuli-Responsive Biomaterials: The Dbu side chain can be functionalized with groups that respond to changes in pH, temperature, or light. This allows for the creation of "smart" materials that can change their structure or release a payload in response to a specific trigger. A Gd(III)-labeled self-assembling peptide containing a lysine (B10760008) analogue demonstrated potential as a pH-responsive MRI contrast agent, a concept applicable to Dbu-containing peptides. rsc.org

Peptide-Based Nanoparticles for Drug Delivery: The cationic nature of the protonated Dbu side chain can be exploited for complexing and delivering nucleic acids (gene delivery) or for targeting anionic cell membranes. csic.es

Scaffolds for Tissue Engineering: Self-assembling peptide hydrogels incorporating Dbu can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.

Advanced Strategies for Synthesis of Complex Peptide Architectures and Foldamers

The orthogonal protecting groups of Boc-Dbu(Fmoc)-OH make it an ideal building block for the synthesis of peptides with non-linear architectures, such as cyclic peptides, branched peptides, and dendrimers. sigmaaldrich.comug.edu.pl These complex structures often exhibit enhanced stability, binding affinity, and unique pharmacological profiles compared to their linear counterparts.

Branched and Cyclic Peptides: The γ-amino group of the Dbu residue, protected by the acid-labile Boc group, can be selectively deprotected on-resin while the peptide backbone is elongated from the Fmoc-protected α-amino group. sigmaaldrich.comug.edu.plpeptide.com This allows for the site-specific attachment of other peptide chains, fluorescent labels, or drug molecules, leading to the creation of branched structures or for head-to-tail or side-chain-to-side-chain cyclization. sigmaaldrich.comuniupo.it

Foldamers: Foldamers are non-natural oligomers that adopt well-defined three-dimensional structures similar to proteins. duke.edu The incorporation of Dbu and other diaminobutyric acid derivatives can induce specific folding patterns, such as helices or turns, that are not accessible with canonical amino acids. acs.orgresearchgate.net The synthesis of long foldamers can be challenging due to aggregation, and optimized protocols, sometimes using DBU for Fmoc deprotection or microwave assistance, are often required. nih.govduke.edu

The synthesis of these complex architectures benefits from a variety of orthogonally protected amino acids, with Dbu derivatives playing a key role. sigmaaldrich.com

| Peptide Architecture | Role of this compound | Key Synthetic Strategy | Potential Advantage of Architecture |

|---|---|---|---|

| Branched Peptides | Provides a branching point by selective deprotection of the Boc-protected side chain. sigmaaldrich.com | Orthogonal protection (Fmoc for backbone, Boc for side chain). peptide.com | Multivalent binding, increased local concentration of bioactive motifs. |

| Cyclic Peptides | Serves as a handle for side-chain cyclization or can be part of the peptide backbone in head-to-tail cyclization. uniupo.it | On-resin or solution-phase cyclization after selective deprotection. | Enhanced conformational stability, improved resistance to proteolysis, and better receptor selectivity. |

| Foldamers | Induces specific secondary structures (e.g., helices, turns) due to its unique backbone geometry. duke.eduacs.org | Stepwise solid-phase synthesis, often requiring optimized coupling and deprotection conditions. duke.eduresearchgate.net | Mimicry of protein secondary structures, creation of novel binding surfaces. duke.edu |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The demand for large libraries of peptides for drug discovery and other applications has driven the development of automated and high-throughput synthesis platforms. nih.govefficient-robotics.comnih.gov Fmoc-Dbu(Boc)-OH is well-suited for integration into these systems.

Automated Peptide Synthesizers: Modern peptide synthesizers, including those that utilize microwave energy or flow chemistry, can significantly accelerate the SPPS process. acs.orgnih.govmit.edu The compatibility of Fmoc-Dbu(Boc)-OH with standard and advanced coupling reagents (e.g., HATU, HCTU) and deprotection conditions (e.g., piperidine or DBU in DMF) allows for its seamless inclusion in automated protocols. acs.orgacs.orgchemimpex.com Some automated systems can even monitor the completeness of Fmoc deprotection in real-time, allowing for adjustments to be made for difficult sequences. peptide.com

High-Throughput Library Synthesis: The generation of large, diverse peptide libraries is crucial for identifying lead compounds. researchgate.netmit.edu this compound can be used to introduce diversity at specific positions within a library. The Dbu side chain can be kept protected or deprotected and further functionalized to create a wide range of analogues. Technologies combining automated synthesis with affinity selection mass spectrometry (AS-MS) enable the rapid screening of these libraries to identify binders to protein targets. researchgate.netmit.edunih.gov In one such study, L-2,4-diaminobutyric acid was included in a library to optimize the binding affinity of peptides to the menin protein. researchgate.netmit.edu

Exploration in Chemical Biology for Novel Probe and Tool Development

The unique chemical handle provided by the Dbu side chain makes it an excellent component for the development of chemical probes and tools to study biological systems. nih.govchemimpex.comchemimpex.com

Peptide-Based Probes: The γ-amino group of Dbu can be readily conjugated to reporter molecules such as fluorophores, biotin, or spin labels. chemimpex.com This allows for the synthesis of peptides that can be used to visualize biological processes, track protein localization, or study protein-protein interactions. nih.gov The ability to introduce these modifications at a specific site without interfering with the peptide's primary sequence is a major advantage.

Modulation of Protein-Protein Interactions (PPIs): Peptides containing Dbu can be designed as peptidomimetics to either inhibit or stabilize specific PPIs, which are implicated in numerous diseases. escholarship.org The Dbu residue can mimic a key lysine interaction or introduce a new binding element to enhance affinity and specificity.

Bioconjugation: The Dbu side chain serves as a convenient point of attachment for conjugating peptides to other molecules, such as polymers, nanoparticles, or antibodies. chemimpex.com This is particularly useful for improving the pharmacokinetic properties of peptide drugs or for creating targeted drug delivery systems. chemimpex.com The synthesis of phosphopeptides, which are crucial for studying cell signaling, often employs the Fmoc strategy, and Dbu can be incorporated into these sequences to add further functionality. rsc.org

Q & A

Q. What are the standard protocols for synthesizing Boc-Dbu(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer: this compound is typically incorporated into peptide chains using Fmoc/tBu SPPS protocols. Key steps include:

- Resin Loading : Use 2-Cl-trityl resin pre-loaded with Boc-protected amino acids (e.g., Boc-Lys(Fmoc)-OH analogs) via carbodiimide coupling (DCC or HBTU activation) .

- Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group from the α-amino group while retaining the Boc protection on the side chain .

- Coupling : Activate this compound with HOBt/DIC in DMF for 1–2 hours under nitrogen, followed by Kaiser testing to confirm reaction completion .

- Cleavage : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to cleave the peptide from the resin while preserving Boc/Fmoc groups if required .

Q. Data Reference :

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5%–95% over 30 min). Monitor absorbance at 220 nm (peptide bonds) and 265 nm (Fmoc group) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]+ for this compound: ~463.5 g/mol (calculated from analogs in ).

- 1H/13C NMR : Verify Boc (δ ~1.4 ppm, tert-butyl) and Fmoc (δ ~7.3–7.8 ppm, fluorenyl aromatic protons) protections .

Q. Data Reference :

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered peptide sequences?

Methodological Answer:

- Double Coupling : Repeat the coupling step with fresh reagents to overcome steric hindrance .

- Microwave-Assisted Synthesis : Apply microwave irradiation (50°C, 20 W) to enhance reaction kinetics and yield .

- Additive Use : Incorporate 0.1 M HOAt or Oxyma Pure to suppress racemization and improve activation .

Q. Data Reference :

- Microwave-assisted coupling reduces reaction time by 50% while maintaining ≥90% yield in hindered sequences .

Q. What strategies prevent side reactions during Fmoc deprotection of this compound?

Methodological Answer:

- Piperidine Concentration : Use 20% piperidine (instead of 30%) to minimize β-elimination of Fmoc-protected residues .

- Temperature Control : Perform deprotection at 0–4°C to reduce base-sensitive side reactions .

- Alternative Deprotection Agents : Test 2% DBU in DMF for faster Fmoc removal (30 sec) with reduced side-product formation .

Q. Data Reference :

Q. How to address solubility challenges of this compound in SPPS?

Methodological Answer:

Q. Data Reference :

Q. What analytical methods validate the stability of this compound under long-term storage?

Methodological Answer:

- Accelerated Degradation Studies : Store at 25°C/60% RH for 4 weeks and monitor purity via HPLC .

- Moisture Control : Use desiccants (silica gel) in sealed vials stored at -20°C to prevent hydrolysis of the Boc group .

- FT-IR Spectroscopy : Track carbonyl peaks (Boc: ~1680 cm⁻¹; Fmoc: ~1710 cm⁻¹) to detect degradation .

Q. Data Reference :

- Boc-protected amino acids show <5% degradation after 6 months at -20°C in anhydrous conditions .

Contradictions & Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.